molecular formula C14H18N4O5S B2558780 4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine CAS No. 866050-42-2

4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine

Cat. No.: B2558780
CAS No.: 866050-42-2
M. Wt: 354.38
InChI Key: BTMDJEAVTJVFDT-UHFFFAOYSA-N
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Description

The compound “4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . Specific molecular structure details for “this compound” are not available in the retrieved data.

Scientific Research Applications

Imidazole Derivatives in Scientific Research

Imidazole derivatives, such as those related to "4-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2-nitrophenyl}morpholine", have a wide range of applications in medicinal chemistry due to their diverse biological activities. For instance, imidazole and its derivatives are known to possess immunoregulatory, antiviral, antiproliferative, and antitumor activities. These compounds have been explored for the treatment of various skin disorders, infections, and neoplasms, showcasing their versatility in pharmacological applications (Syed, 2001).

Morpholine and Its Applications

Morpholine derivatives play an essential role in pharmaceuticals, agrochemicals, and dye industries. Their inclusion in various compounds enhances pharmacological properties, making them candidates for the development of new therapeutic agents. Morpholine frameworks have been associated with a broad spectrum of pharmacological profiles, including but not limited to antifungal, antibacterial, and anticancer activities. This highlights the importance of morpholine in the development of new drugs and its potential for diverse applications in scientific research (Asif & Imran, 2019).

Sulfonyl Compounds in Research

Sulfonyl-containing compounds are integral to the development of new pharmaceuticals due to their wide range of biological activities. The sulfonyl group's presence in various drugs has been associated with diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Research on N-sulfonylamino azinones, for example, highlights the sulfonyl group's significance in medicinal chemistry, providing a pathway to explore new therapeutic agents with improved efficacy and safety profiles (Elgemeie, Azzam, & Elsayed, 2019).

Mechanism of Action

    Target of action

    Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

    Biochemical pathways

    Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures

Properties

IUPAC Name

4-[4-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]-2-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O5S/c1-11-15-4-5-17(11)24(21,22)12-2-3-13(14(10-12)18(19)20)16-6-8-23-9-7-16/h2-3,10H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMDJEAVTJVFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1S(=O)(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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